![molecular formula C8H8F2N2O3 B1408963 5-(2,2-Difluoropropoxy)pyrazine-2-carboxylic acid CAS No. 1640975-43-4](/img/structure/B1408963.png)
5-(2,2-Difluoropropoxy)pyrazine-2-carboxylic acid
Overview
Description
5-(2,2-Difluoropropoxy)pyrazine-2-carboxylic acid (5-DFPPC) is an organic compound belonging to the pyrazine family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. 5-DFPPC is a versatile molecule that can be used in a variety of applications.
Scientific Research Applications
Molecular Characterization and Synthesis
- Pyrazine derivatives, including those similar to 5-(2,2-difluoropropoxy)pyrazine-2-carboxylic acid, are studied for their potential in forming various chemical compounds. The research highlighted the preparation and conversion of pyrazine derivatives, demonstrating the chemical reactivity of these compounds in various synthesis processes (Schut, Mager, & Berends, 2010).
Structural and Supramolecular Studies
- Investigations into structurally related pyrazine derivatives revealed insights into their hydrogen bonding and crystal structures. For instance, studies on 5,6-bis(2-pyridyl)pyrazine-2,3-dicarboxylic acid and its charged forms uncovered the presence of hydrogen bonds and channel-type structures in the crystals (Alfonso, Wang, & Stoeckli-Evans, 2001).
Biochemical and Biological Evaluation
- Research into substituted pyrazinecarboxamides, which bear structural similarities to 5-(2,2-difluoropropoxy)pyrazine-2-carboxylic acid, has provided insights into their biological activities. These studies delve into the synthesis, analytical, and spectroscopic data of newly prepared compounds, discussing their potential anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).
Photocatalytic and Electrochemical Properties
- Novel materials, like a 3D polyoxometalate metal organic framework (POMOF) based on pyrazine-2-carboxylic acid, have been explored for their photocatalytic and electrocatalytic properties. This research underscores the potential application of pyrazine derivatives in photocatalytic degradation and electrochemical processes (Fan et al., 2017).
Crystal Engineering and Coordination Chemistry
- Studies on the recurrence of carboxylic acid-pyridine supramolecular synthons in pyrazinecarboxylic acids have provided valuable insights for future crystal engineering strategies. These findings are crucial in understanding the self-assembly and molecular interactions of these compounds (Vishweshwar, Nangia, & Lynch, 2002).
Mechanism of Action
properties
IUPAC Name |
5-(2,2-difluoropropoxy)pyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O3/c1-8(9,10)4-15-6-3-11-5(2-12-6)7(13)14/h2-3H,4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIJMNRAIJKSKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=NC=C(N=C1)C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-Difluoropropoxy)pyrazine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.